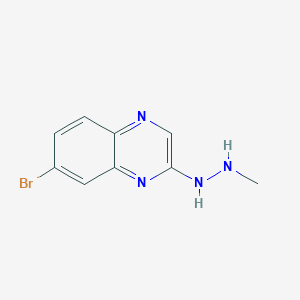
1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine is a chemical compound belonging to the quinoxaline family, which are multi-nitrogen heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in chemistry, biomedicine, and the chemical industry.
準備方法
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve multiple purification steps to remove impurities and by-products.
化学反応の分析
Types of Reactions: 1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Production of this compound derivatives.
Substitution: Generation of various substituted quinoxaline derivatives.
科学的研究の応用
1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
1-(7-Bromoquinoxalin-2-yl)-2-methylhydrazine is compared with other similar compounds to highlight its uniqueness:
7-Bromoquinoxalin-2-ol: Similar structure but lacks the methylhydrazine group.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another quinoxaline derivative with different substituents.
7-Bromoquinoxalin-2-one: Similar core structure but different functional groups.
These compounds share the quinoxaline core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
特性
分子式 |
C9H9BrN4 |
|---|---|
分子量 |
253.10 g/mol |
IUPAC名 |
1-(7-bromoquinoxalin-2-yl)-2-methylhydrazine |
InChI |
InChI=1S/C9H9BrN4/c1-11-14-9-5-12-7-3-2-6(10)4-8(7)13-9/h2-5,11H,1H3,(H,13,14) |
InChIキー |
WSIIVDKSGMBENO-UHFFFAOYSA-N |
正規SMILES |
CNNC1=CN=C2C=CC(=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


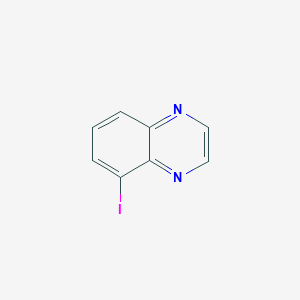
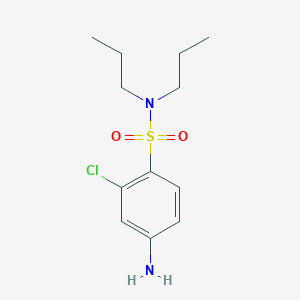

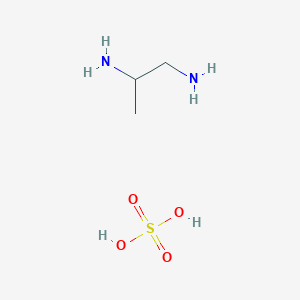
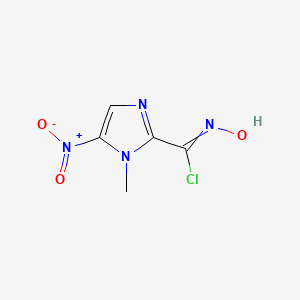
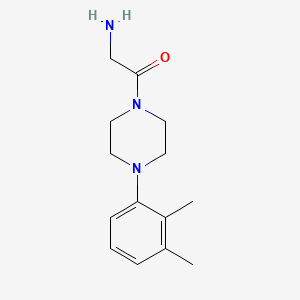
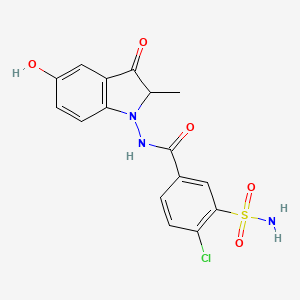
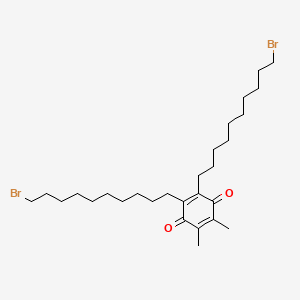
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
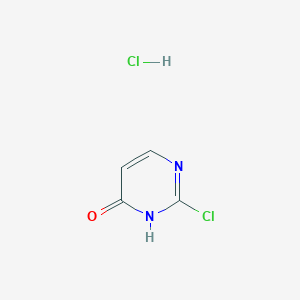
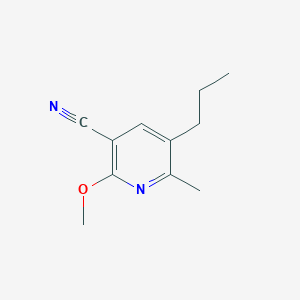

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
